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3,5-Dibromoimidazo[1,2-

a]pyrazine

Cat. No.: B1339906 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

heterocyclic compound 3,5-Dibromoimidazo[1,2-a]pyrazine. The following sections detail its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along

with the experimental protocols for these analyses. This information is crucial for the

identification, characterization, and quality control of this compound in research and drug

development settings.

Core Spectroscopic Data
The spectroscopic data for 3,5-Dibromoimidazo[1,2-a]pyrazine (C₆H₃Br₂N₃) is summarized

below. While experimental data for the 3,5-dibromo isomer is not readily available in the public

domain, data for the closely related isomer, 6,8-dibromoimidazo[1,2-a]pyrazine, provides

valuable reference points for expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The

expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts for 3,5-Dibromoimidazo[1,2-
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a]pyrazine are presented below, with reference to the data available for 6,8-

dibromoimidazo[1,2-a]pyrazine.[1]

Table 1: ¹H NMR Spectroscopic Data (Reference: 6,8-dibromoimidazo[1,2-a]pyrazine in CDCl₃

at 400 MHz)[1]

Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 7.80 d 0.92

H-3 7.86 d 1.36

H-5 8.29 s -

Note: For 3,5-Dibromoimidazo[1,2-a]pyrazine, one would expect to see signals for H-2, H-6,

and H-8. The exact chemical shifts will differ due to the different positions of the bromine

atoms.

Table 2: ¹³C NMR Spectroscopic Data (Reference: 6,8-dibromoimidazo[1,2-a]pyrazine in CDCl₃

at 100 MHz)[1]

Position Chemical Shift (δ, ppm)

C-2 115.92

C-3 119.32

C-5 119.97

C-6 137.03

C-8 137.39

C-8a 142.54

Note: A PubChem entry for 3,5-Dibromoimidazo[1,2-a]pyrazine exists, which may provide

access to experimental ¹³C NMR data.[2] For the 3,5-dibromo isomer, the carbon atoms directly

bonded to bromine (C-3 and C-5) would show significantly different chemical shifts.
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Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

characteristic IR absorption bands for the imidazo[1,2-a]pyrazine core are expected in the

fingerprint region.

Table 3: Predicted IR Absorption Bands for 3,5-Dibromoimidazo[1,2-a]pyrazine

Wavenumber (cm⁻¹) Vibration Type

3100-3000 C-H stretching (aromatic)

1650-1500 C=N and C=C stretching (ring vibrations)

1500-1000 Fingerprint region, C-N and C-C stretching

Below 800 C-Br stretching

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound. For 3,5-Dibromoimidazo[1,2-a]pyrazine, the presence of two bromine atoms will

result in a characteristic isotopic pattern in the mass spectrum.

Table 4: Mass Spectrometry Data (Reference: 6,8-dibromoimidazo[1,2-a]pyrazine)[1]

Ion m/z

[M]⁺ 278 (with characteristic isotopic pattern for Br₂)

[M+H]⁺ 279 (with characteristic isotopic pattern for Br₂)

Note: The molecular weight of 3,5-Dibromoimidazo[1,2-a]pyrazine is 276.92 g/mol .[3] Due to

the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br), the molecular ion peak will appear

as a cluster of peaks (M, M+2, M+4) with a characteristic intensity ratio of approximately 1:2:1.

[4]

Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1339906?utm_src=pdf-body
https://www.benchchem.com/product/b1339906?utm_src=pdf-body
https://www.rsc.org/suppdata/ra/c3/c3ra47192f/c3ra47192f.pdf
https://www.benchchem.com/product/b1339906?utm_src=pdf-body
https://www.aaronchem.com/prod/63744-21-8
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Organic_Compounds_Containing_Halogen_Atoms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1339906?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed methodologies for the spectroscopic analysis of 3,5-Dibromoimidazo[1,2-a]pyrazine
are provided below. These are general protocols that can be adapted for specific

instrumentation.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically

used as an internal standard (0 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended

for better resolution.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Infrared (IR) Spectroscopy
Sample Preparation (Solid):

KBr Pellet Method: Grind 1-2 mg of the sample with approximately 100-200 mg of dry

potassium bromide (KBr) powder in an agate mortar. Press the mixture into a thin,

transparent pellet using a hydraulic press.[5]

Nujol Mull: Grind a small amount of the solid sample with a few drops of Nujol (mineral oil)

to form a paste. Spread the mull between two KBr or NaCl plates.[6]
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Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

Data Acquisition:

Record a background spectrum of the empty sample holder (or KBr pellet without the

sample).

Place the sample in the spectrometer and record the sample spectrum.

The final spectrum is obtained by ratioing the sample spectrum against the background

spectrum.

Mass Spectrometry
Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

Ionization Method:

Electron Ionization (EI): Suitable for volatile and thermally stable compounds. This method

often leads to extensive fragmentation, providing structural information.

Electrospray Ionization (ESI): A soft ionization technique suitable for less volatile or

thermally labile compounds, often resulting in a prominent molecular ion peak.[7]

Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight

(TOF), or ion trap.

Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range,

ensuring the detection of the molecular ion and its isotopic peaks.

Visualizations
The following diagrams illustrate the general workflow of spectroscopic analysis and the

structure of the target molecule.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Molecular structure of 3,5-Dibromoimidazo[1,2-a]pyrazine with atom numbering.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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